molecular formula C24H24N2O6S B11409967 3,7-bis(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3,7-bis(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11409967
M. Wt: 468.5 g/mol
InChI Key: YYEAQHCHPXBCFI-UHFFFAOYSA-N
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Description

3,7-bis(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound belonging to the thiazolopyridine family. Thiazolopyridines are known for their diverse pharmacological and biological activities, including antifungal, antibacterial, and anticancer properties .

Chemical Reactions Analysis

3,7-bis(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-bis(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and proteins, disrupting cellular processes and leading to cell death in pathogenic organisms . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and preventing the proliferation of harmful cells .

Comparison with Similar Compounds

Similar compounds to 3,7-bis(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile include other thiazolopyridines such as:

These compounds share similar core structures but differ in their functional groups, leading to variations in their biological activities and applications . The unique combination of functional groups in this compound contributes to its distinct pharmacological properties .

Properties

Molecular Formula

C24H24N2O6S

Molecular Weight

468.5 g/mol

IUPAC Name

3,7-bis(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C24H24N2O6S/c1-29-18-7-5-14(9-20(18)31-3)16-11-22(27)26-23(17(16)12-25)33-13-24(26,28)15-6-8-19(30-2)21(10-15)32-4/h5-10,16,28H,11,13H2,1-4H3

InChI Key

YYEAQHCHPXBCFI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC(=C(C=C4)OC)OC)O)OC

Origin of Product

United States

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